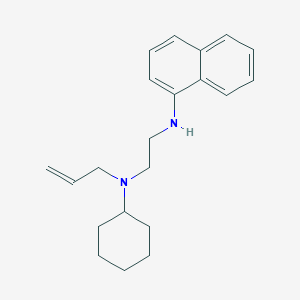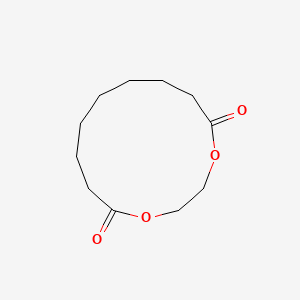
1,4-Dioxacyclotridecane-5,13-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxacyclotridecane-5,13-dione is a heterocyclic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . It is characterized by a 13-membered ring structure containing two oxygen atoms and two ketone groups. This compound is also known by other names such as ethylene azelate and azelaic acid cyclic ethylene ester .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dioxacyclotridecane-5,13-dione can be synthesized through the reaction of azelaic acid with ethylene glycol . The reaction typically involves heating the reactants in the presence of an acid catalyst to facilitate esterification and cyclization. The reaction conditions often include temperatures ranging from 150°C to 200°C and the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous removal of water and the use of efficient catalysts to ensure high yields. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxacyclotridecane-5,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atoms in the ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Azelaic acid derivatives.
Reduction: 1,4-Dioxacyclotridecane-5,13-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxacyclotridecane-5,13-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4-dioxacyclotridecane-5,13-dione involves its interaction with various molecular targets. The compound’s cyclic structure allows it to form stable complexes with metal ions and other molecules. This property is exploited in catalysis and drug delivery systems. The pathways involved include coordination with metal centers and hydrogen bonding with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxacyclotridecane-5,13-dione: Ethylene azelate, azelaic acid cyclic ethylene ester.
1,4-Dioxacyclotridecane-5,13-diol: A reduced form of the compound with alcohol groups instead of ketones.
Azelaic Acid: A dicarboxylic acid used in various industrial and pharmaceutical applications.
Uniqueness
This compound is unique due to its 13-membered ring structure, which imparts specific chemical and physical properties. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
4471-27-6 |
|---|---|
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1,4-dioxacyclotridecane-5,13-dione |
InChI |
InChI=1S/C11H18O4/c12-10-6-4-2-1-3-5-7-11(13)15-9-8-14-10/h1-9H2 |
InChI-Schlüssel |
QABJRPWOBYCMBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(=O)OCCOC(=O)CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14162044.png)

![7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide](/img/structure/B14162054.png)
![(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine](/img/structure/B14162064.png)
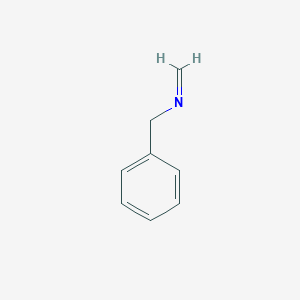
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(furan-2-yl)ethanol](/img/structure/B14162077.png)
![(Diphenylmethyl) 2-[(triphenylmethyl)amino]-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B14162082.png)
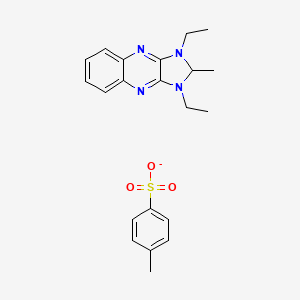
![8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole](/img/structure/B14162092.png)

![3-(Furan-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B14162107.png)
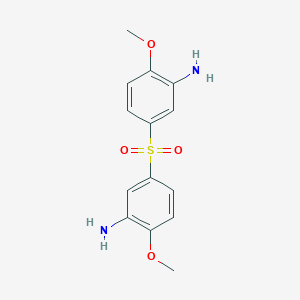
![5-(4-methylphenyl)-3-(2-methylpropyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14162123.png)
